Methyl 6-(Hydroxymethyl)-2-naphthoate
Overview
Description
Methyl 6-(Hydroxymethyl)-2-naphthoate is an organic compound belonging to the class of naphthoates It is characterized by a naphthalene ring system substituted with a hydroxymethyl group at the 6-position and a methoxycarbonyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(Hydroxymethyl)-2-naphthoate typically involves the esterification of 6-(Hydroxymethyl)-2-naphthoic acid. The reaction is carried out using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed, and the product is isolated by distillation or crystallization.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: 6-Formyl-2-naphthoate or 6-Carboxy-2-naphthoate.
Reduction: 6-(Hydroxymethyl)-2-naphthol.
Substitution: Various substituted naphthoates depending on the nucleophile used.
Scientific Research Applications
Methyl 6-(Hydroxymethyl)-2-naphthoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving naphthoate derivatives.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-(Hydroxymethyl)-2-naphthoate involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The naphthalene ring system provides a rigid framework that can fit into hydrophobic pockets of proteins, enhancing binding affinity.
Comparison with Similar Compounds
- Methyl 2-naphthoate
- Methyl 6-methoxy-2-naphthoate
- Methyl 6-acetyl-2-naphthoate
Comparison: Methyl 6-(Hydroxymethyl)-2-naphthoate is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. Compared to Methyl 2-naphthoate, it has additional functional groups that allow for more diverse chemical transformations. Methyl 6-methoxy-2-naphthoate and Methyl 6-acetyl-2-naphthoate differ in the substituents on the naphthalene ring, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C13H12O3 |
---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
methyl 6-(hydroxymethyl)naphthalene-2-carboxylate |
InChI |
InChI=1S/C13H12O3/c1-16-13(15)12-5-4-10-6-9(8-14)2-3-11(10)7-12/h2-7,14H,8H2,1H3 |
InChI Key |
QXRASHQBZPURDP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=C(C=C2)CO |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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